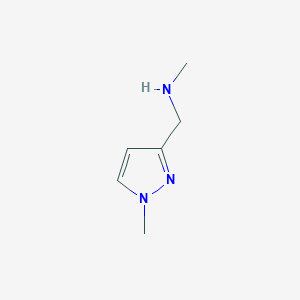N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
CAS No.: 871825-57-9
Cat. No.: VC2511574
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 871825-57-9 |
|---|---|
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | N-methyl-1-(1-methylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C6H11N3/c1-7-5-6-3-4-9(2)8-6/h3-4,7H,5H2,1-2H3 |
| Standard InChI Key | BJOZTPFIJGKTJI-UHFFFAOYSA-N |
| SMILES | CNCC1=NN(C=C1)C |
| Canonical SMILES | CNCC1=NN(C=C1)C |
Introduction
Chemical Structure and Properties
Molecular Structure
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine features a molecular formula of C6H11N3 with a molecular weight of approximately 125.17 g/mol. The structure incorporates:
-
A five-membered pyrazole ring with two nitrogen atoms
-
A methyl group attached to one of the nitrogen atoms (N1 position)
-
A methylamino group connected to the pyrazole ring at the 3-position via a methylene bridge
The compound exhibits structural features similar to other pyrazole derivatives, which are known for their biological activity, including anti-inflammatory and analgesic effects.
Physical Properties
The physical characteristics of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
| Physical State | Colorless liquid or solid (depending on purity) |
| Solubility | Soluble in polar organic solvents (methanol, ethanol) |
| Lipophilicity | Moderate due to presence of pyrazole ring and methyl groups |
| Boiling Point | Estimated 220-240°C (at standard pressure) |
Chemical Properties
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine demonstrates chemical properties typical of secondary amines and pyrazole-containing compounds. The pyrazole ring contributes to its aromatic character, while the secondary amine group provides nucleophilic properties. These features enable the compound to participate in various chemical reactions, including:
-
Nucleophilic substitution reactions via the amine nitrogen
-
Electrophilic aromatic substitutions on the pyrazole ring
-
Acid-base interactions due to the basic nature of the amine group
-
Coordination with metal ions through the nitrogen atoms
Synthesis Methods
Synthetic Routes
The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine typically follows established procedures for similar pyrazole derivatives. One common approach involves the Mannich reaction, which provides an efficient route to introduce the methylamino group at the desired position of the pyrazole ring.
The primary synthetic pathway typically involves:
-
Preparation of the 1-methyl-1H-pyrazole core structure
-
Introduction of the methylamino group through a Mannich reaction using formaldehyde and methylamine
-
Purification of the final product using appropriate techniques
Reaction Conditions
The synthesis requires careful control of reaction parameters to maximize yield and purity. Typical reaction conditions include:
-
Temperature range: 25-50°C during the Mannich reaction step
-
Solvents: Typically methanol or ethanol as reaction medium
-
Catalysis: Mild acidic conditions to facilitate the Mannich reaction
-
Reaction time: Generally 4-8 hours depending on specific conditions
-
Purification: Column chromatography or recrystallization techniques
The Mannich reaction pathway represents a practical approach for synthesizing N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine with good efficiency. The reaction involves the condensation of 1-methyl-1H-pyrazole with formaldehyde and methylamine under controlled conditions.
Biological Activities
Mechanisms of Action
The biological activities of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine and related pyrazole derivatives involve several potential mechanisms of action:
-
Interaction with specific enzymes or receptors in biological systems
-
Modulation of cellular signaling pathways
-
Potential inhibition of enzymes such as cyclooxygenase and phosphodiesterase
-
Possible binding to active sites, influencing pathways related to inflammation and pain response
The specific binding interactions are likely facilitated by the nitrogen atoms in the pyrazole ring and the amine group, which can form hydrogen bonds with amino acid residues in protein targets.
Structure-Activity Relationships
Structure-activity relationship studies of pyrazole derivatives suggest that the position and nature of substituents significantly impact biological activity. In N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine:
-
The methyl group at the N1 position affects the electronic distribution within the pyrazole ring
-
The methylamino group at the 3-position provides a potential site for hydrogen bonding and additional interactions with biological targets
-
The methylene bridge provides conformational flexibility
These structural features collectively contribute to the compound's biological profile and potential therapeutic applications.
Applications
Research Applications
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine serves as:
-
A structural building block for the synthesis of more complex bioactive molecules
-
A model compound for studying pyrazole chemistry and reactivity
-
A reference standard for analytical and spectroscopic studies
-
A starting material for developing pharmaceutical intermediates
The compound's relatively simple structure makes it valuable for exploring basic concepts in heterocyclic chemistry and pharmaceutical sciences.
Spectroscopic Analysis
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Characteristic signals in the 1H NMR spectrum include:
-
Methylamine protons appearing as a singlet at approximately δ 2.2-2.5 ppm
-
Pyrazole ring protons presenting as doublets in the δ 6.1-7.3 ppm region
-
Methylene bridge protons typically appearing as a singlet around δ 3.5-4.0 ppm
-
N-methyl protons of the pyrazole ring showing as a singlet near δ 3.8 ppm
The coupling constants (e.g., J = 2.5 Hz for pyrazole protons) help confirm the substitution patterns and structural integrity of the compound.
Mass Spectrometry
Mass spectrometric analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine typically reveals:
-
Molecular ion peak corresponding to the molecular weight of 125.17 g/mol
-
Fragmentation pattern showing characteristic loss of the methylamine group
-
Base peak often corresponding to the pyrazole fragment
-
Additional peaks reflecting the stepwise fragmentation of the molecule
These spectroscopic data collectively provide definitive confirmation of the compound's structure and purity.
Comparison with Similar Compounds
The structural and functional properties of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine can be compared with related compounds to highlight its unique characteristics:
This comparison illustrates how subtle structural modifications can potentially alter the physicochemical properties and biological activities of pyrazole derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume